molecular formula C15H26N2O6 B2892324 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid CAS No. 1822852-29-8

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid

Cat. No. B2892324
CAS RN: 1822852-29-8
M. Wt: 330.381
InChI Key: UMOANBWMNHOFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H26N2O6 and its molecular weight is 330.381. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation of Azetidine Derivatives

Azetidines and aziridines have been synthesized and transformed into various derivatives for research applications. For example, the synthesis of γ,δ‐Aziridino α‐Amino Acid Derivatives and their Stereoselective Ring Transformation into 2‐(Aminomethyl)‐1‐aminocyclopropanecarboxylic Acid Derivatives has been reported, showcasing the versatility of these compounds as constrained heterocyclic diamino acid derivatives (Brabandere et al., 2014). Additionally, practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid, promoting γ-turns in peptides, illustrates the application in peptide synthesis (Drouillat et al., 2012).

Functionalization and Biological Applications

The functionalization of azetidine derivatives through reactions like the aza-Michael addition has led to the synthesis of new heterocyclic amino acid derivatives. These processes enable the creation of compounds with potential biological activities, as seen in the development of N-Substituted 1,3-Oxazinan-2-ones (Trifunović et al., 2010). Furthermore, the synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition showcases the potential for creating novel amino acid-like building blocks for peptide and protein engineering (Gudelis et al., 2023).

Material Science and Polymer Chemistry

Azetidine compounds have found applications in material science, particularly in the development of self-curing aqueous-based polyurethane (PU) systems. A tri-functional azetidine compound introduced into anionic aqueous-based PU dispersion acted as a latent curing agent, leading to a single-component self-curable aqueous PU system. This innovation underscores the utility of azetidine derivatives in improving polymer performance properties (Wang et al., 2012).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-13(2,3)22-11(20)16-7-15(10(18)19)8-17(9-15)12(21)23-14(4,5)6/h7-9H2,1-6H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOANBWMNHOFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid

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